molecular formula C14H12O4S2 B2812743 (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate CAS No. 338776-89-9

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate

Cat. No.: B2812743
CAS No.: 338776-89-9
M. Wt: 308.37
InChI Key: UASZOFQPEKXTOU-UHFFFAOYSA-N
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Description

The compound "(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate" is a benzoate ester derivative of a thieno[2,3-b]thiopyran scaffold. This bicyclic structure features a sulfur-containing heterocycle fused with a thiopyran ring, where the 7-position is oxidized to sulfone groups. The benzoate moiety is esterified at the 4-position of the thiopyran ring.

The compound’s synthesis likely involves esterification of the corresponding alcohol (e.g., 4-hydroxy-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran) with benzoyl chloride or a derivative. Such esterification strategies are common in modifying the solubility and bioavailability of drug intermediates .

Properties

IUPAC Name

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S2/c15-13(10-4-2-1-3-5-10)18-12-7-9-20(16,17)14-11(12)6-8-19-14/h1-6,8,12H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASZOFQPEKXTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1OC(=O)C3=CC=CC=C3)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate, also known by its CAS number 147086-83-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H13NO3S2C_{10}H_{13}NO_3S_2, with a molecular weight of 259.35 g/mol. The compound features a thieno[2,3-b]thiopyran structure, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. Below are key findings:

  • Inhibition of Carbonic Anhydrase :
    • The compound has been identified as an inhibitor of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in biological systems. This inhibition can be beneficial in treating conditions like glaucoma and other ocular diseases where fluid dynamics are crucial .
  • Antitumor Activity :
    • Preliminary studies suggest that derivatives of thieno[2,3-b]thiopyran compounds exhibit antitumor effects. For instance, compounds structurally related to this compound have shown selective cytotoxicity against various cancer cell lines .
  • Anti-inflammatory Effects :
    • Research has indicated that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines . This property could be leveraged for therapeutic interventions in inflammatory diseases.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Binding : The compound's structure allows it to bind effectively to the active sites of enzymes like carbonic anhydrase. This binding inhibits the enzyme's activity and alters physiological processes .
  • Cellular Pathways : Studies on related compounds have shown that they can interfere with signaling pathways involved in cell proliferation and apoptosis. This interaction may explain the observed antitumor effects .

Case Studies

Several studies have explored the biological activity of compounds related to (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran):

  • In Vitro Studies :
    • A study evaluated the inhibitory effects of thieno[2,3-b]thiopyran derivatives on various cancer cell lines using MTT assays. Results indicated significant growth inhibition at micromolar concentrations .
  • In Vivo Models :
    • Animal studies demonstrated that these compounds could reduce tumor growth in xenograft models. The mechanism was linked to the modulation of immune responses and direct cytotoxic effects on tumor cells .

Data Tables

PropertyValue
Molecular FormulaC10H13NO3S2
Molecular Weight259.35 g/mol
CAS Number147086-83-7
Biological ActivitiesCarbonic anhydrase inhibition
Antitumor effects
Anti-inflammatory properties

Scientific Research Applications

Antiglaucoma Agents

One of the primary applications of (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate is as an intermediate in the synthesis of antiglaucoma medications. The compound is related to dorzolamide, a well-known carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma patients. The synthesis of dorzolamide involves the transformation of intermediates derived from this compound through various chemical processes .

Enantioselective Synthesis

The compound serves as a key intermediate for enantioselective synthesis in pharmaceutical chemistry. The ability to produce enantiomerically pure compounds is crucial for the efficacy and safety of drugs. For example, the synthesis of dorzolamide from this compound involves steps that enhance the selectivity and yield of the desired enantiomer .

Chemical Synthesis

The synthesis of this compound can be achieved through various chemical reactions involving thienopyran derivatives. These processes often include oxidation and reduction steps that facilitate the formation of the desired thiopyran structure .

Microbiological Processes

Recent advancements have also explored microbiological methods for synthesizing compounds similar to this compound. These methods can provide environmentally friendly alternatives to traditional chemical synthesis by utilizing microbial enzymes to achieve specific transformations .

Pharmacological Evaluation

Several studies have evaluated the pharmacological properties of compounds derived from this compound. For instance, research has shown that derivatives exhibit significant activity as carbonic anhydrase inhibitors and may possess additional pharmacological effects that warrant further investigation .

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships (SAR) of this compound derivatives have provided insights into how structural modifications can enhance therapeutic efficacy while minimizing side effects. These studies are crucial for optimizing drug candidates for clinical use .

Chemical Reactions Analysis

Hydrolysis of the Benzoate Ester

The ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid or carboxylate salt.

Reaction Conditions Products Notes
1M NaOH, reflux, 3 hours (7,7-Dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) hydroxybenzoic acidComplete hydrolysis observed at elevated temperatures.
HCl (conc.), 60°C, 2 hoursBenzoic acid + thiopyran diol derivativeAcidic hydrolysis yields free benzoic acid and a diol intermediate.

Mechanism :
The reaction proceeds via nucleophilic attack on the ester carbonyl, facilitated by hydroxide ions (base) or water (acid). The sulfone groups mildly stabilize the transition state by electron withdrawal.

Nucleophilic Substitution at the Ester Group

The benzoate ester participates in nucleophilic acyl substitution with amines, alcohols, or thiols.

Reagent Conditions Product Yield
Ethylamine DCM, RT, 12 hours(7,7-Dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) ethylamide78%
Methanol + H₂SO₄ Reflux, 6 hoursMethyl benzoate + thiopyran methanol adduct65%

Key Insight :
Steric hindrance from the thiopyran ring slows substitution kinetics compared to simpler esters .

Reduction of Sulfone Groups

While sulfones are typically resistant to reduction, specialized reagents can reduce the sulfone to sulfide under extreme conditions.

Reagent Conditions Product Yield
LiAlH₄ + AlCl₃ THF, 0°C → RT, 8 hours(5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate42%
NaBH₄/I₂ Acetonitrile, 50°C, 24 hoursPartial reduction to sulfoxide<20%

Limitations :
Over-reduction or decomposition is common due to the instability of intermediates .

Electrophilic Aromatic Substitution (EAS)

The thieno-thiopyran core undergoes EAS at the α-positions of the thiophene ring, though sulfones deactivate the system.

Reagent Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 2 hoursNitro derivative at C3Directed by sulfone groups
Br₂ (1 equiv)DCM, RT, 1 hourMonobrominated product at C2Moderate selectivity

Mechanistic Note :
Sulfone groups act as meta-directors, but steric constraints favor substitution at less hindered positions.

Solvolysis in Protic Solvents

The compound undergoes stereoselective solvolysis in acetone/phosphate buffer systems, forming diastereomerically pure alcohols .

Solvent System Temperature Product Diastereomeric Excess
Acetone/phosphate buffer (7:3)25°C, 48 hours(7,7-Dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol) benzoate>98%

Pathway :
Proposed Sₙ1-like mechanism with a planar carbocation intermediate stabilized by resonance with the sulfone groups .

Cross-Coupling Reactions

The thiophene sulfur can participate in palladium-catalyzed couplings, though reactivity is limited by the sulfone’s electron-withdrawing effects.

Reagent Conditions Product Yield
Suzuki coupling Pd(PPh₃)₄, K₂CO₃, 80°CBiaryl derivative55%
Ullmann couplingCuI, DMF, 120°CThieno-thiopyran dimer30%

Stability Under Thermal and Oxidative Stress

Decomposition pathways dominate under harsh conditions:

Condition Observation Reference
150°C, air Degradation to SO₂ and benzoic acid
UV light (254 nm)Photooxidation of thiophene ring to sulfoxide

Comparison with Similar Compounds

Comparison with Similar Compounds

The thieno[2,3-b]thiopyran core is a versatile scaffold in medicinal chemistry. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Functional Role Solubility/Stability Reference CAS/Code
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate 4-OBz (benzoate ester) C₁₆H₁₂O₅S₂ ~356.4 (calculated) Intermediate (probable ester prodrug) Likely lipophilic due to benzoate group Not explicitly listed
N-[(4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide 2-SO₂NH₂, 6-CH₃, 4-NHAc C₁₁H₁₅N₂O₅S₃ 366.48 Dorzolamide intermediate/impurity DMSO/methanol (slight) 403848-09-9
Dorzolamide Hydrochloride 2-SO₂NH₂, 4-NHEt C₁₀H₁₆N₂O₄S₃·HCl 360.94 Carbonic anhydrase inhibitor (API) Water-soluble (salt form) 130693-82-2
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-chlorobenzoate 4-O(2-Cl-Bz) C₁₆H₁₁ClO₅S₂ 390.9 Research intermediate Data limited; likely similar to benzoate 343373-87-5

Key Findings from Comparative Analysis

Functional Group Influence on Solubility :

  • The benzoate and 2-chlorobenzoate derivatives exhibit higher lipophilicity compared to sulfonamide/acetamide analogs, which may limit their aqueous solubility but enhance membrane permeability .
  • Sulfamoyl and acetamide groups (e.g., in Dorzolamide intermediates) improve water solubility, making them more suitable for drug formulations .

Synthetic Utility :

  • The benzoate ester may serve as a protective group or prodrug precursor, whereas sulfamoyl/acetamide derivatives are direct intermediates in Dorzolamide synthesis .
  • Red-Al-mediated reduction of acetamide derivatives to secondary amines (e.g., Dorzolamide synthesis) highlights the reactivity of the 4-position substituent .

Industrial Relevance: Contract manufacturing organizations (CMOs) prioritize intermediates like N-[(4S,6S)-6-methyl...acetamide due to their critical role in API production . Green chemistry innovations (e.g., solvent-free reactions) are less documented for benzoate derivatives but are actively explored for sulfonamide analogs .

Regulatory and Safety Profiles: Sulfonamide-containing compounds require stringent control over genotoxic impurities (e.g., nitrosamines), whereas benzoate esters may face fewer regulatory hurdles .

Q & A

Q. Table 1: Comparative Synthesis Routes

MethodCatalyst/ReagentYield (%)ConditionsReference
Oxalate condensationNaOMe, dimethyloxalate65–75Benzene, reflux
Red-Al reductionSodium bis(2-methoxyethoxy) aluminum hydride82Anhydrous THF, 0°C

Key Considerations:

  • Solvent choice (e.g., benzene vs. THF) impacts reaction kinetics and purity.
  • Temperature control is critical to avoid side reactions like over-reduction.

Basic: Which analytical techniques are most reliable for characterizing the stereochemistry of this compound?

Methodological Answer:
Advanced spectroscopic and chromatographic methods are essential:

  • Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (85:15) to resolve enantiomers, referencing USP standards for Dorzolamide analogs .
  • NMR : 1^1H-NMR coupling constants (e.g., J=8.2 HzJ = 8.2\ \text{Hz} for trans-diaxial protons) and NOESY correlations confirm stereochemistry .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for (4S,6S)-configured thienothiopyrans .

Advanced: How do stereochemical variations (e.g., 4S,6S vs. 4R,6R) impact biological activity, and how can this be modeled computationally?

Methodological Answer:
Stereochemistry directly influences binding to targets like carbonic anhydrase (CA). For Dorzolamide analogs, the (4S,6S) configuration shows 10-fold higher CA-II inhibition vs. (4R,6R) due to optimal sulfonamide positioning in the active site .

Computational Approach:

Perform molecular docking (AutoDock Vina) using CA-II crystal structures (PDB: 1CNE).

Calculate binding free energy (MM-GBSA) for enantiomers.

Validate with MD simulations (NAMD, 100 ns) to assess stability of ligand-protein interactions.

Q. Table 2: Stereochemical Impact on CA-II Inhibition

ConfigurationIC50_{50} (nM)ΔG Binding (kcal/mol)
(4S,6S)0.8-9.2
(4R,6R)8.5-7.1

Advanced: How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer:
Stability profiles often conflict due to degradation pathways:

  • Acidic conditions : Hydrolysis of the benzoate ester dominates, monitored via HPLC (C18 column, 0.1% TFA/ACN gradient) .
  • Alkaline conditions : Sulfonamide oxidation forms 7,7-dioxo impurities, quantified by LC-MS .

Protocol for Accelerated Stability Studies:

Prepare solutions in buffers (pH 1–10).

Incubate at 40°C/75% RH for 30 days.

Analyze degradation products against reference standards (e.g., Dorzolamide Impurity B ).

Advanced: What strategies are effective for impurity profiling, particularly for sulfonamide-related byproducts?

Methodological Answer:
Impurity profiling requires orthogonal methods:

  • LC-MS/MS : Identify sulfonamide dimers (m/z 594.3) and des-methyl analogs .
  • Ion chromatography : Detect sulfate/sulfite counterions from hydrolysis .
  • EP/USP standards : Cross-validate against Dorzolamide impurities (e.g., Related Compound D, CAS 120279-90-5) .

Q. Table 3: Common Impurities and Characterization

Impuritym/zSourceReference
7,7-Dioxo sulfonamide297.37Oxidation
N-Deethyl derivative324.44Incomplete acetylation

Basic: How can green chemistry principles be applied to improve atom economy in synthesis?

Methodological Answer:

  • Solvent-free reactions : Replace benzene with PEG-400 for oxalate condensation, reducing waste .
  • Flow chemistry : Continuous processing minimizes intermediate isolation steps, improving yield by 15% .

Advanced: What in silico tools predict the pharmacokinetic properties of this compound?

Methodological Answer:
Use ADMET predictors (e.g., SwissADME, pkCSM):

  • LogP : Predicted 1.8 (optimal for corneal penetration in ophthalmic applications).
  • CYP450 inhibition : Low risk (2C19 IC50_{50} > 10 µM), reducing drug-drug interaction concerns .

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